molecular formula C8H13ClN2O2S B13246647 (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride

(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride

Cat. No.: B13246647
M. Wt: 236.72 g/mol
InChI Key: SOHLFQUIXZTXKW-UHFFFAOYSA-N
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Description

(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(3Isopropyl1methyl1hpyrazol4yl)methanol+SOCl2(3Isopropyl1methyl1hpyrazol4yl)methanesulfonylchloride+HCl+SO2(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanol + \text{SOCl}_2 \rightarrow this compound + \text{HCl} + \text{SO}_2 (3−Isopropyl−1−methyl−1h−pyrazol−4−yl)methanol+SOCl2​→(3−Isopropyl−1−methyl−1h−pyrazol−4−yl)methanesulfonylchloride+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The pyrazole ring can undergo oxidation under specific conditions to form pyrazole N-oxides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid can be used to oxidize the pyrazole ring.

Major Products Formed

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction Reactions: The major product is the corresponding sulfonamide.

    Oxidation Reactions: The major product is the pyrazole N-oxide.

Scientific Research Applications

(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride involves the sulfonylation of nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanol: The alcohol precursor to the sulfonyl chloride.

    (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonamide: The reduced form of the sulfonyl chloride.

    (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonate esters: Formed by the reaction with alcohols.

Uniqueness

(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.72 g/mol

IUPAC Name

(1-methyl-3-propan-2-ylpyrazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C8H13ClN2O2S/c1-6(2)8-7(4-11(3)10-8)5-14(9,12)13/h4,6H,5H2,1-3H3

InChI Key

SOHLFQUIXZTXKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1CS(=O)(=O)Cl)C

Origin of Product

United States

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